5'-O-乙酰核糖维林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

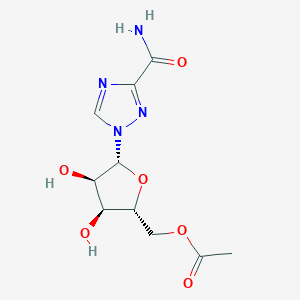

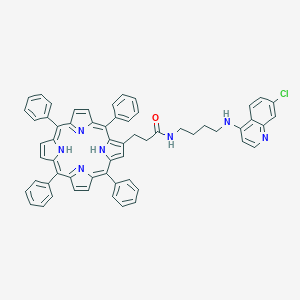

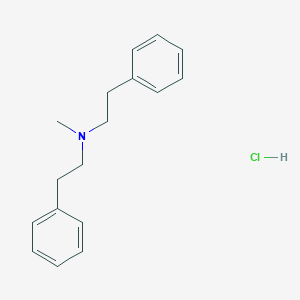

5'-O-Acetylribavirin is a derivative of nucleoside analogues, which are compounds designed to mimic the structure of natural nucleosides. These analogues often possess antiviral properties and are used in the treatment of various viral infections. The acetyl group at the 5' position may influence the compound's biological activity and its ability to interact with viral enzymes or cellular targets.

Synthesis Analysis

The synthesis of 5'-O-Acetylribavirin-like compounds involves multiple steps, including acylation and selective protection of hydroxyl groups. For instance, the synthesis of 2'-O-acyl derivatives of 9-beta-D-arabinofuranosyladenine, a compound related to 5'-O-Acetylribavirin, was achieved by acylation followed by the removal of protective groups under specific conditions to prevent acyl migration . This method demonstrates the complexity and precision required in synthesizing nucleoside analogues with acetyl groups.

Molecular Structure Analysis

The molecular structure of nucleoside analogues like 5'-O-Acetylribavirin is critical for their antiviral activity. The presence of acetyl groups can affect the molecule's conformation and its interaction with biological targets. For example, the acetylated derivative of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine showed increased inhibition of trypanosomal and neoplastic cell growth compared to its non-acetylated counterpart . This suggests that acetylation can enhance the biological activity of nucleoside analogues.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of nucleoside analogues are essential for their biological function. Acetylation reactions, as seen in the synthesis of 5'-O-Acetylribavirin analogues, are crucial for modifying the biological activity of these compounds. The acetylated derivatives often serve as prodrugs that can be activated within the biological system to exert their antiviral effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-Acetylribavirin and its analogues are influenced by the acetyl groups. These properties include solubility, stability, and reactivity, which are important for the compound's pharmacokinetics and pharmacodynamics. For example, the synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a precursor for beta-L-nucleoside analogues, involves careful consideration of protective group strategies to yield a compound with the desired properties for antiviral activity .

科学研究应用

COVID-19 治疗中的药物再利用

5'-O-乙酰核糖维林作为核糖维林的衍生物,已在 COVID-19 治疗的药物再利用方面进行了研究。核糖维林本身与其他再利用药物一起,正在用于治疗 COVID-19 患者的临床试验中。这些最初被批准用于不同适应症的药物,正在因其抗病毒特性而被测试。药物再利用为开发新药提供了一种更快、更有效的替代方案,尤其是在 COVID-19 等大流行病中 (Kumar 等,2020).

抗病毒机制和耐药性

了解抗病毒药物的机制和解决耐药性对于有效的治疗策略至关重要。核糖维林的有效性和耐药性的发展,特别是在丙型肝炎治疗的背景下,已得到广泛研究。耐药性的细微差别,尤其是关于病毒 NS5A 抑制剂的耐药性,至关重要,因为它们指导了在临床环境中使用核糖维林及其衍生物等药物 (Nakamoto 等,2014).

分子相互作用和治疗潜力

病毒与人肾素-血管紧张素系统 (RAS) 的相互作用,特别是 ACE2 受体的作用,是一个研究重点领域。5'-O-乙酰核糖维林通过其母体化合物核糖维林,已知与这些通路相互作用,影响病毒进入和复制。了解这些分子相互作用为新的治疗策略开辟了可能性,并提供了 5'-O-乙酰核糖维林在治疗 COVID-19 等疾病中的潜在应用的见解 (Costa 等,2020).

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKIKIHFNHSINB-DAGMQNCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Acetylribavirin | |

CAS RN |

58151-87-4 |

Source

|

| Record name | 5'-O-Acetylribavirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-O-ACETYLRIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)

![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)